molecular formula C13H12N2O2S B6389349 2-Amino-5-(3-methylthiophenyl)isonicotinic acid CAS No. 1261991-62-1

2-Amino-5-(3-methylthiophenyl)isonicotinic acid

Cat. No.: B6389349
CAS No.: 1261991-62-1
M. Wt: 260.31 g/mol
InChI Key: AVBBWVIHKDFRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(3-methylthiophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a pyridine ring substituted with an amino group at the 2-position and a 3-methylthiophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-methylthiophenyl)isonicotinic acid typically involves the condensation of 3-methylthiophenylamine with isonicotinic acid derivatives under controlled conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-methylthiophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2-Amino-5-(3-methylthiophenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methylthiophenyl)isonicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the thiophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(3-methylthiophenyl)isonicotinic acid is unique due to the presence of both an amino group and a thiophenyl group, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making the compound valuable for various applications .

Properties

IUPAC Name

2-amino-5-(3-methylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-18-9-4-2-3-8(5-9)11-7-15-12(14)6-10(11)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBBWVIHKDFRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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